sodium;prop-2-enyl sulfate
Description
Sodium prop-2-enyl sulfate (IUPAC: sodium allyl sulfate) is an organosulfate compound comprising a prop-2-enyl (allyl) group bonded to a sulfate anion, neutralized by a sodium cation. Its structure is represented as CH₂=CHCH₂OSO₃⁻Na⁺. Organosulfates like sodium prop-2-enyl sulfate are typically synthesized via sulfonation of allyl alcohol followed by neutralization with sodium hydroxide. Such compounds are often utilized in polymer chemistry as reactive monomers or crosslinking agents due to the allyl group’s unsaturated bond .
Properties
IUPAC Name |
sodium;prop-2-enyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEWKBLLMCFAEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of sodium;prop-2-enyl sulfate would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
sodium;prop-2-enyl sulfate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
sodium;prop-2-enyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;prop-2-enyl sulfate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sodium Sulfate (Na₂SO₄)
Structural and Functional Differences :
- Sodium sulfate (Na₂SO₄) is a simple inorganic sulfate salt, whereas sodium prop-2-enyl sulfate is an organosulfate. The absence of an organic alkyl/alkenyl chain in Na₂SO₄ limits its reactivity compared to the allyl-containing variant.
- Applications: Na₂SO₄ is widely used as a drying agent, in glass manufacturing (removing air bubbles), and as a filler in detergents .
Thermochemical Properties :
Sodium Dodecyl Sulfate (SDS, C₁₂H₂₅OSO₃Na)
Structural Comparison :
- SDS features a long hydrophobic dodecyl chain, making it a potent surfactant.
Functional and Toxicological Differences :
4-(Prop-2-enyl)-Phenyl Angelate
Structural and Functional Contrast :
- This compound () shares the prop-2-enyl group but is esterified with angelic acid instead of sulfated. The sulfate group in sodium prop-2-enyl sulfate enhances water solubility and ionic character, whereas the ester group in 4-(prop-2-enyl)-phenyl angelate confers lipid solubility and volatility.
- Applications :
Sodium 2-Methylprop-2-ene-1-sulphonate
Comparison of Sulfonate vs. Sulfate :
- Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8, ) is a sulfonate (SO₃⁻) derivative with a methyl-substituted allyl group. Sulfonates generally exhibit higher chemical stability than sulfates due to stronger S-O bonds.
- Reactivity :
Key Research Findings and Gaps
- Thermal Stability : Sodium sulfate’s high melting point (884°C) contrasts with the inferred lower stability of sodium prop-2-enyl sulfate, which may decompose at elevated temperatures due to its organic moiety .
- Toxicity : While SDS exhibits low acute toxicity, sodium prop-2-enyl sulfate’s safety profile remains unstudied. Its allyl group may pose inhalation or dermal hazards akin to allyl acetate ().
- Environmental Impact: Sodium sulfate participates in natural sulfur cycles, but organosulfates like sodium prop-2-enyl sulfate may persist longer in ecosystems due to synthetic origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

